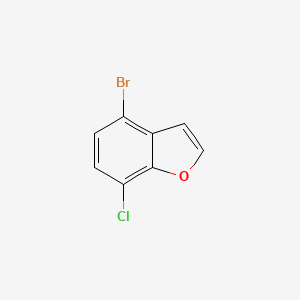

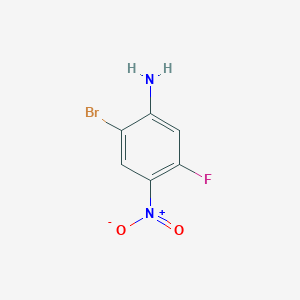

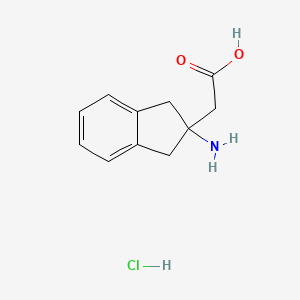

![molecular formula C7H13NO B1526675 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane CAS No. 1073234-27-1](/img/structure/B1526675.png)

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Übersicht

Beschreibung

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C7H14CLNO . It has a molecular weight of 163.65 . The compound is also known by its IUPAC name, 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride .

Synthesis Analysis

The synthesis of 2-oxa-6-azaspiro[3.3]heptane involves a cyclization reaction under basic conditions with p-toluenesulfonamide . This is followed by the removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature . A sluggish filtration to remove the magnesium salts formed in the deprotection reaction and treatment of the filtrate with oxalic acid affords the oxalate salt .Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is 1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure, which includes both oxygen and nitrogen heteroatoms within a spiro configuration, makes it a versatile building block for drug development . This compound can be used to create molecules with three-dimensional shapes, which are crucial for the binding and efficacy of drugs targeting complex biological receptors.

Chemical Synthesis

In chemical synthesis, this spiro compound is utilized for its ability to introduce spirocyclic motifs into target molecules . Spirocycles are prevalent in many natural products and pharmaceuticals due to their conformational rigidity and the diversity they bring to chemical structures. The incorporation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane can significantly alter the physical and chemical properties of the resultant compounds, such as solubility and stability.

Morpholine Structural Surrogate

The compound has been reported as a structural surrogate for morpholine in drug-like molecules . Morpholine is a common feature in pharmaceuticals, and its replacement with 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane can lead to improved pharmacokinetic properties and reduced toxicity in potential drug candidates.

Stability and Solubility Enhancement

The isolation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt, rather than an oxalate salt, yields a product with enhanced stability and solubility . This allows for its use under a broader range of reaction conditions, which is beneficial in both research and industrial settings.

Reference Standards for Testing

This compound is also used to create reference standards for pharmaceutical testing . Reference standards are critical for ensuring the quality and consistency of pharmaceutical products by providing a benchmark for purity and composition.

Flame Retardant Precursor

Interestingly, one of the precursors used in the synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a commercially available flame retardant . This highlights the compound’s potential utility in developing new materials with flame-retardant properties.

Safety and Hazards

Zukünftige Richtungen

The increasing need for three-dimensionally shaped heterocyclic ring systems has resulted in a rapidly growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules . Therefore, the future directions for this compound could involve its use in the development of new pharmaceuticals.

Wirkmechanismus

The unique three-dimensional profiles of molecules constructed from these building blocks, enriched by the presence of diverse combinations of exit vectors as sites for functionalization, make them interesting targets for drug discovery . Importantly, the spirocyclic building blocks possess physicochemical properties useful in the drug discovery process .

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5-9-7(6)3-8-4-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFSDBYFYGZOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC12CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

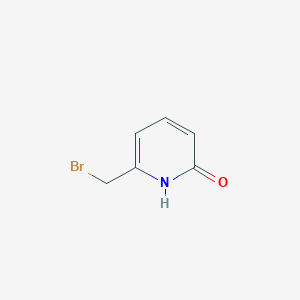

![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)

![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)